

Optimizing buffer concentration for Pevikon electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pevikon

Cat. No.: B1216278

[Get Quote](#)

Technical Support Center: Pevikon Electrophoresis

Welcome to the technical support center for **Pevikon** electrophoresis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. **Pevikon** block electrophoresis is a preparative technique used for the separation of proteins and other macromolecules.

Frequently Asked Questions (FAQs)

Q1: What is **Pevikon** electrophoresis?

Pevikon electrophoresis is a type of zonal electrophoresis where a solid, inert block of **Pevikon** C-870 (a copolymer of polyvinyl chloride and polyvinyl acetate) is used as the support medium. It is primarily a preparative technique for purifying large quantities of proteins, such as immunoglobulins (e.g., IgA) and lipoproteins, from a complex mixture.

Q2: What are the advantages of using a **Pevikon** block?

Pevikon provides a relatively inert and stable medium for electrophoresis, allowing for the separation of proteins based on their electrophoretic mobility with minimal interaction with the support itself. Its block format is suitable for applying larger sample volumes compared to analytical gel electrophoresis.

Q3: Why is it crucial to wash the **Pevikon** before use?

Pevikon can contain water-soluble impurities from its manufacturing process. These contaminants can interfere with the electrophoretic separation and may co-purify with the target protein, potentially leading to spurious results in downstream applications, such as inducing an unintended immune response in animals[1]. Thorough washing is essential to remove these impurities[1].

Q4: What type of buffer is typically used for **Pevikon** electrophoresis?

For the separation of serum proteins, including lipoproteins and immunoglobulins, a barbital buffer (also known as Veronal buffer) with a pH of approximately 8.6 is commonly used.[2][3][4][5] This buffer system provides good resolution for these types of proteins.

Q5: How are separated proteins recovered from the **Pevikon** block?

After electrophoresis, the **Pevikon** block can be sectioned, and the protein of interest can be eluted from the corresponding section. A common method for elution is the "crush and soak" technique, where the **Pevikon** section is crushed and suspended in an appropriate elution buffer to allow the protein to diffuse out.[6]

Troubleshooting Guide

This section addresses common problems encountered during **Pevikon** electrophoresis, their potential causes, and recommended solutions.

Problem	Possible Cause	Solution
Distorted or "Smiling" Bands	Uneven heat distribution across the Pevikon block. [7]	- Ensure the electrophoresis apparatus is placed in a cold room or on a cooling plate to maintain a constant, low temperature. - Reduce the voltage and increase the run time to minimize heat generation. [7] - Check that the buffer level is consistent across the electrophoresis tank.
High salt concentration in the sample.	- Desalt the sample using dialysis or a desalting column before application to the Pevikon block.	
Poor Resolution or Smeared Bands	Incorrect buffer concentration or pH.	- Prepare fresh buffer and verify its pH and ionic strength. Ensure the same buffer is used in the block and the electrode chambers.
Sample overloading.	- Reduce the amount of protein loaded onto the Pevikon block.	
Protein aggregation.	- Ensure the sample is fully dissolved in the application buffer. Consider adding non-ionic detergents or adjusting the buffer composition to improve protein solubility.	
Diffusion of the sample during the run.	- Optimize the voltage and run time. A faster run at a higher voltage (while managing heat) can sometimes reduce diffusion.	

Slow or No Migration	Incorrect buffer composition.	- Verify the buffer recipe and ensure all components are correctly weighed and dissolved.
Low voltage.	- Increase the voltage, ensuring adequate cooling to prevent overheating.[8]	
Incorrect pH of the buffer.	- Check the pH of the buffer. For proteins with a high isoelectric point (pI), a buffer with a lower pH may be necessary.	
Contamination of Purified Protein	Impurities leaching from the Pevikon.[1]	- Thoroughly wash the Pevikon with deionized water and then with the electrophoresis buffer before preparing the block.[1]
Cross-contamination between bands.	- Leave sufficient space between the sample application zones if running multiple samples. Carefully section the block after the run to avoid mixing adjacent protein zones.	

Experimental Protocols

Preparation of Pevikon Block

This protocol describes the necessary steps to prepare the **Pevikon** C-870 support medium for electrophoresis.

Materials:

- **Pevikon** C-870 powder

- Deionized water
- Electrophoresis buffer (e.g., Barbitol buffer, pH 8.6)
- Large beaker or flask
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Washing: Suspend the **Pevikon** powder in a large volume of deionized water (e.g., 10 volumes of water to 1 volume of **Pevikon**).
- Stir the suspension for several hours.
- Allow the **Pevikon** to settle and decant the supernatant.
- Repeat the washing process at least 5-6 times with deionized water.
- Perform a final wash with the electrophoresis buffer.
- Collect the washed **Pevikon** by vacuum filtration using a Buchner funnel.
- The washed **Pevikon** should have the consistency of a thick, damp paste.

Pevikon Block Electrophoresis

This protocol provides a general procedure for preparative protein separation using a **Pevikon** block.

Materials:

- Washed **Pevikon** C-870
- Electrophoresis buffer (see buffer preparation below)
- Electrophoresis tank with power supply

- Glass plate or tray for casting the block
- Spatula
- Filter paper wicks
- Protein sample in an appropriate buffer

Procedure:

- Casting the Block: Pour the washed **Pevikon** slurry onto a glass plate or into a casting tray to the desired dimensions.
- Use a spatula to ensure a uniform thickness and a smooth surface.
- Sample Application: Create a narrow trench in the **Pevikon** block for sample application.
- Carefully load the protein sample into the trench.
- Setting up the Electrophoresis: Place the **Pevikon** block in the electrophoresis tank.
- Connect the block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer.
- Fill the buffer reservoirs with fresh electrophoresis buffer.
- Electrophoresis: Connect the power supply and run the electrophoresis at a constant voltage in a cold environment (e.g., 4°C). The exact voltage and run time will need to be optimized for the specific protein and apparatus.
- Protein Elution: After the run, turn off the power supply.
- Identify the protein bands of interest (this may require a pilot stain of a small longitudinal strip of the block).
- Carefully excavate the **Pevikon** sections containing the target protein.

- Elute the protein by suspending the **Pevikon** in a suitable elution buffer and allowing it to diffuse out, often with gentle agitation overnight at 4°C.[6]
- Separate the **Pevikon** from the elution buffer by centrifugation or filtration.

Buffer Preparation: Barbitol Buffer (0.06 M, pH 8.6)

This buffer is suitable for the separation of serum proteins.[9]

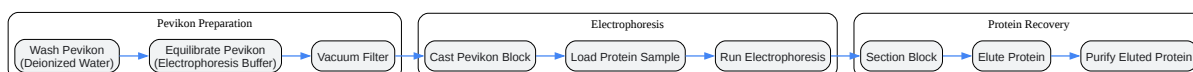
Materials:

- Sodium Barbitol (Sodium 5,5-diethylbarbiturate)
- Barbitol (5,5-diethylbarbituric acid)
- Deionized water

Recipe for 1 Liter:

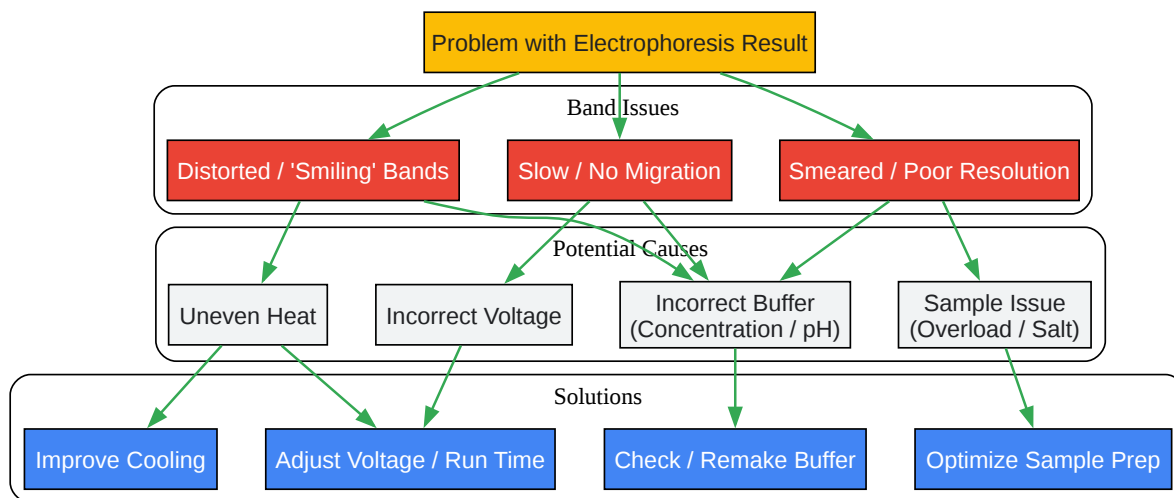
- Sodium Barbitol: 12.37 g
- Barbitol: 1.84 g
- Dissolve the components in approximately 900 mL of deionized water.
- Adjust the final volume to 1 L with deionized water.
- Verify the pH is 8.6.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for **Pevikon** Block Electrophoresis.



[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Common **Pevikon** Electrophoresis Issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on Pevikon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]

- 4. Barbitol-Buffer [morphisto.de]
- 5. Veronal-Buffer / Electrophoresis Buffer pH 8.6 [morphisto.de]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 8. kalstein.eu [kalstein.eu]
- 9. 144-02-5 · 0.06 mol/L Barbitol Na Buffer Solution, pH8.6 · 027-13425[Detail Information][Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Optimizing buffer concentration for Pevikon electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216278#optimizing-buffer-concentration-for-pevikon-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com